molecular formula C18H15N3O7S B2621861 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide CAS No. 887348-49-4

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

Cat. No. B2621861
CAS RN: 887348-49-4
M. Wt: 417.39
InChI Key: IANPWEAQUOKKAY-UHFFFAOYSA-N
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Description

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a furan derivative that has been synthesized through a multi-step process involving various reagents and techniques. The aim of

Scientific Research Applications

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has shown potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase, which makes it a potential candidate for the development of drugs targeting these enzymes. Additionally, this compound has been shown to possess anti-inflammatory and anti-cancer properties, which further expands its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes such as carbonic anhydrase. This inhibition can lead to a decrease in the production of bicarbonate ions, which can have various physiological effects such as reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide are still being studied, but it has been reported to exhibit anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to have potential applications in the treatment of certain diseases such as glaucoma and epilepsy.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide in lab experiments is its potential as a lead compound for the development of drugs targeting certain enzymes such as carbonic anhydrase. Additionally, this compound has been shown to possess anti-inflammatory and anti-cancer properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide. One potential direction is the development of drugs targeting certain enzymes such as carbonic anhydrase, which can have various applications in the treatment of diseases such as glaucoma and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide involves a multi-step process that begins with the reaction of 4-methoxy-2-nitroaniline with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with furan-2-carboxylic acid in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O7S/c1-27-12-4-7-14(15(10-12)21(23)24)16-8-9-17(28-16)18(22)20-11-2-5-13(6-3-11)29(19,25)26/h2-10H,1H3,(H,20,22)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANPWEAQUOKKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxy-2-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

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